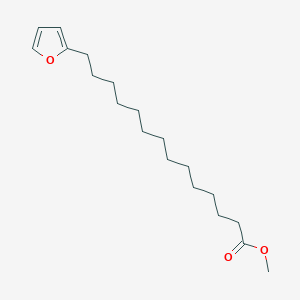
Methyl 14-(furan-2-YL)tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 14-(furan-2-yl)tetradecanoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a long aliphatic chain, specifically a tetradecanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(furan-2-yl)tetradecanoate typically involves the esterification of 14-(furan-2-yl)tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl 14-(furan-2-yl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 14-(furan-2-yl)tetradecanol.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
Methyl 14-(furan-2-yl)tetradecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 14-(furan-2-yl)tetradecanoate involves its interaction with biological membranes due to its amphiphilic nature. The furan ring can participate in various biochemical pathways, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function. Molecular targets may include enzymes involved in lipid metabolism and transport proteins.
相似化合物的比较
Similar Compounds
Methyl tetradecanoate: Lacks the furan ring, making it less reactive in certain chemical reactions.
Furan-2-carboxylic acid derivatives: Have a shorter aliphatic chain, affecting their physical properties and applications.
Uniqueness
Methyl 14-(furan-2-yl)tetradecanoate is unique due to the combination of a furan ring and a long aliphatic chain, providing a balance of reactivity and hydrophobicity. This makes it suitable for applications that require both chemical reactivity and integration into lipid environments.
属性
CAS 编号 |
64137-28-6 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
methyl 14-(furan-2-yl)tetradecanoate |
InChI |
InChI=1S/C19H32O3/c1-21-19(20)16-12-10-8-6-4-2-3-5-7-9-11-14-18-15-13-17-22-18/h13,15,17H,2-12,14,16H2,1H3 |
InChI 键 |
RBCMJVCFUWJSHY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)

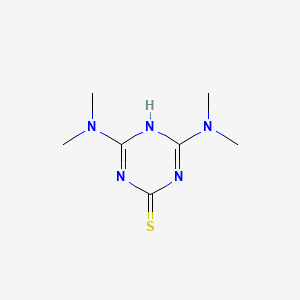

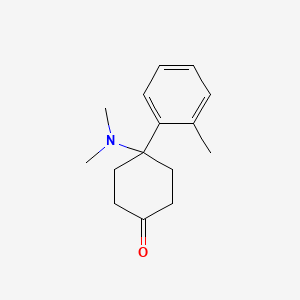

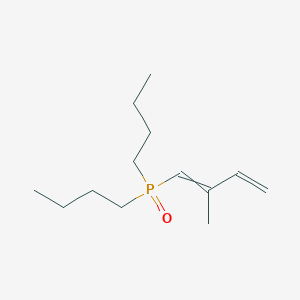

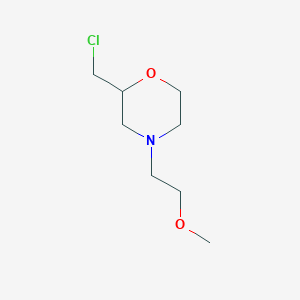
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
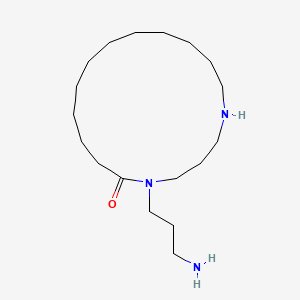

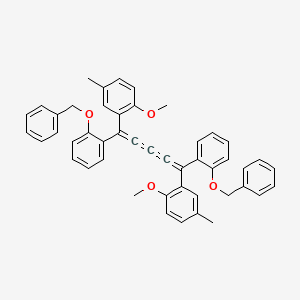
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
